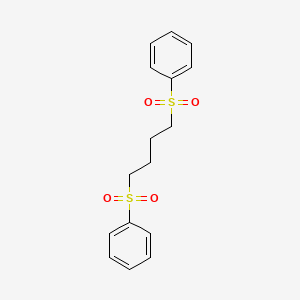

4-(Benzenesulfonyl)butylsulfonylbenzene

Description

4-(Benzenesulfonyl)butylsulfonylbenzene is a bis-sulfonyl compound featuring two benzenesulfonyl groups connected via a butyl chain (-CH₂-CH₂-CH₂-CH₂-). This structure confers unique physicochemical properties, including high polarity, thermal stability, and resistance to chemical degradation. The sulfonyl groups (-SO₂-) contribute to strong electron-withdrawing effects, making the compound useful in materials science (e.g., polymer crosslinking) and as an intermediate in organic synthesis.

Properties

IUPAC Name |

4-(benzenesulfonyl)butylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S2/c17-21(18,15-9-3-1-4-10-15)13-7-8-14-22(19,20)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRBBAKYUGONDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393299 | |

| Record name | 6G-434S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53893-42-8 | |

| Record name | 6G-434S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)butylsulfonylbenzene can be achieved through several methods. One common approach involves the reaction of benzenesulfonyl chloride with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of 4-(Benzenesulfonyl)butylsulfonylbenzene often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)butylsulfonylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-(Benzenesulfonyl)butylsulfonylbenzene can yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

4-(Benzenesulfonyl)butylsulfonylbenzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)butylsulfonylbenzene involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl groups can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. This interaction is often utilized in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 4-(Benzenesulfonyl)butylsulfonylbenzene and related sulfonyl-containing compounds:

*Calculated based on molecular formula.

Key Observations:

Reactivity : Sulfonyl chlorides (e.g., ) exhibit higher reactivity toward nucleophiles compared to sulfonylbenzene derivatives, making them preferred intermediates in synthesis.

Functional Groups : Sulfonamides (e.g., ) are biologically active, whereas sulfonylbenzenes are more commonly used in materials due to their stability.

Physicochemical Properties

- Solubility : Sulfonyl groups increase polarity, but the butyl chain in the target compound may reduce water solubility compared to methyl or ethyl analogs (e.g., 4-(Methylsulfonyl)benzenesulfonyl chloride, ).

- Thermal Stability: Bis-sulfonyl compounds like the target are expected to have higher thermal stability than monosulfonyl derivatives due to stronger intermolecular interactions.

Biological Activity

4-(Benzenesulfonyl)butylsulfonylbenzene, a sulfonamide compound, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-(Benzenesulfonyl)butylsulfonylbenzene is characterized by the presence of two sulfonyl groups attached to a butyl chain and a benzene ring. Its chemical structure can be represented as follows:

- Chemical Formula : CHOS

- CAS Number : 53893-42-8

The biological activity of 4-(Benzenesulfonyl)butylsulfonylbenzene is attributed to its ability to interact with various biological targets. Its mechanisms may include:

- Enzyme Inhibition : Compounds with sulfonamide groups often inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth.

- Cellular Signaling Modulation : The compound may affect signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that 4-(Benzenesulfonyl)butylsulfonylbenzene exhibits antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against several bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data suggests that the compound has significant potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that 4-(Benzenesulfonyl)butylsulfonylbenzene can inhibit the proliferation of cancer cells. The following table summarizes findings from a study on its anticancer effects:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These results indicate that the compound may serve as a lead compound in the development of new anticancer therapies.

Case Studies

Several case studies have highlighted the biological activity and therapeutic potential of sulfonamide compounds similar to 4-(Benzenesulfonyl)butylsulfonylbenzene:

- Case Study on Antimicrobial Resistance : A clinical trial investigated the efficacy of sulfonamide derivatives in treating infections caused by resistant strains of bacteria. The trial concluded that compounds with similar structures showed promise in overcoming resistance mechanisms.

- Anticancer Drug Development : A research project focused on modifying sulfonamide structures to enhance their anticancer properties. The findings suggested that structural modifications could lead to increased potency and selectivity against cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.